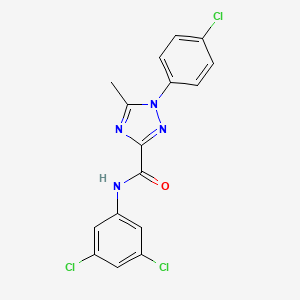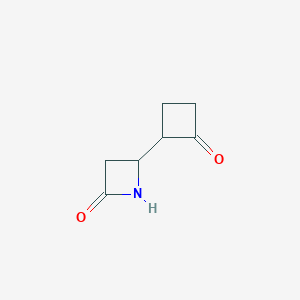![molecular formula C14H16N2O B2430080 2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 890647-72-0](/img/structure/B2430080.png)
2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as quinolones . Quinolones are bicyclic compounds that contain a quinoline moiety, which is a fused pyridine and benzene ring, and a ketone. They are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
Quinolones have a unique structure characterized by a bicyclic system containing a benzene ring fused to a pyridine ring. The exact structure of your compound would depend on the positions and nature of the substituents on the quinolone ring .Chemical Reactions Analysis
Quinolones can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of aromatic rings . They can also undergo reactions at the carbonyl group, such as reduction to form a hydroxy group.科学的研究の応用
Synthesis and Derivative Studies
Preparation of Derivatives
2,3-dihydro-7-methyl-1H,5H-pyrido[3,2,1-ij]quinoline-1,5-dione derivatives were prepared, contributing to the study of heterocyclic chemistry and expanding the range of potential applications in medicinal chemistry (Stanforth, 2005).
N-Aryl Derivatives Synthesis
The synthesis of N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides shows potential as diuretic agents, indicating their utility in pharmacological research (Ukrainets et al., 2018).
Biological Activities
Melatoninergic Activity
Research on 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-6-alkanamides, related to the compound , explored their ability to bind to melatonin receptors, suggesting potential therapeutic applications in neurochemistry (Tsotinis et al., 2007).
Antitubercular Properties
Derivatives of the compound have shown promise in studies for antitubercular activity, highlighting its potential use in combating tuberculosis (Ukrainets et al., 2006).
Diuretic Properties
Pyridoquinolines, including related compounds, have been studied for their diuretic effects, which could be significant in developing new treatments for hypertension (Shishkina et al., 2018).
Advanced Synthesis Techniques
Asymmetric Synthesis
The asymmetric synthesis of related compounds has been explored, which is crucial for creating drugs with specific desired effects, especially in the field of pharmacology (Heier et al., 1996).
Polymorphic Modifications
Studies on polymorphic modifications of pyridoquinoline derivatives provide insights into their crystal structure and potential pharmaceutical applications (El-Gazzar et al., 2009).
作用機序
Target of Action
Similar compounds have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of new therapies .
Result of Action
Similar compounds have shown potential therapeutic effects .
将来の方向性
The future directions in the study of quinolones and related compounds likely involve the synthesis of new derivatives with improved biological activity and reduced side effects . This can be achieved by modifying the substituents on the quinoline ring to alter its interactions with biological targets.
特性
IUPAC Name |
3-(methylaminomethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-9-12-8-11-5-2-4-10-6-3-7-16(13(10)11)14(12)17/h2,4-5,8,15H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXBKJLVDHSBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C3C(=CC=C2)CCCN3C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)
![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)
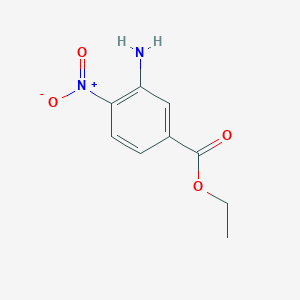
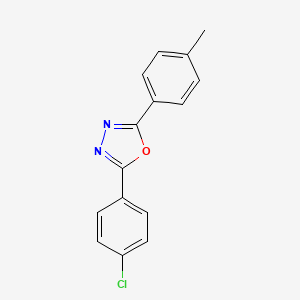
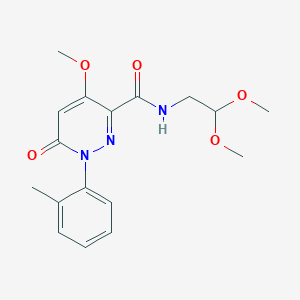
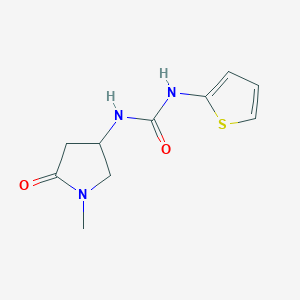

![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)
![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)
![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)
